REACTION_SMILES
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[Br:11][Br:12].[Cl:19][C:20]([Cl:21])([Cl:22])[Cl:23].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1.[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][n:7][cH:8][cH:9][c:10]12>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][n:7][cH:8][c:9]([Br:11])[c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc2ccncc2c1
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Name
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Type
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product
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Smiles
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Brc1cncc2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |